Cas no 30543-88-5 (1-Phenyl-2-butanamine)

1-Phenyl-2-butanamine structure
1-Phenyl-2-butanamine structure
Nome do Produto:1-Phenyl-2-butanamine
N.o CAS:30543-88-5
MF:C10H15N
MW:149.232802629471
MDL:MFCD00540486
CID:858708
PubChem ID:103771

1-Phenyl-2-butanamine Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Phenyl-2-butanamine
    • 1-Phenyl-2-aminobutane
    • beta-Phenyl-N-butylamine
    • 1-Benzyl-propylamine
    • Z431980016
    • 1-phenylbutan-2-amine
    • PD042417
    • 2-Amino-1-phenylbutane
    • AM20040652
    • beta-Phenyl-n-butyl-amin [German]
    • SCHEMBL43428
    • AB91931
    • BDBM50028649
    • 1-Fenylo-3-metylo-aminopropan [Polish]
    • (+/-)-alpha-Ethylphenylethylamine
    • 1-benzyl-propyl-amine
    • Phenethylamine, alpha-ethyl-, (+/-)-
    • alpha-ethylphenethylamine
    • 1-Fenylo-3-metylo-aminopropan
    • 30543-88-5
    • 1-Phenyl-2-amino-butan [German]
    • beta-Phenyl-n-butyl-amin
    • EN300-65190
    • Y13611
    • STL387843
    • DTXSID50874112
    • Benzeneethanamine, alpha-ethyl-
    • CHEMBL21360
    • Phenethylamine, alpha-ethyl-
    • DL-alpha-Ethylphenethylamine
    • L76NRN6FL5
    • IOLQWLOHKZENDW-UHFFFAOYSA-N
    • Aurora KA-7111
    • LS-103453
    • 1-Benzylpropylamine
    • AKOS008135523
    • 53309-89-0
    • Q15409350
    • 1-Phenyl-2-amino-butan
    • Benzeneethanamine, .alpha.-ethyl-
    • BRN 2690196
    • Phenylisobutylamine
    • MDL: MFCD00540486
    • Inchi: 1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3
    • Chave InChI: IOLQWLOHKZENDW-UHFFFAOYSA-N
    • SMILES: NC(CC)CC1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 149.12055
  • Massa monoisotópica: 149.12
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 95
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.3
  • Superfície polar topológica: 26A^2

Propriedades Experimentais

  • PSA: 26.02

1-Phenyl-2-butanamine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-65190-0.5g
1-phenylbutan-2-amine
30543-88-5 95%
0.5g
$335.0 2023-05-03
Enamine
EN300-65190-0.25g
1-phenylbutan-2-amine
30543-88-5 95%
0.25g
$212.0 2023-05-03
Enamine
EN300-65190-0.1g
1-phenylbutan-2-amine
30543-88-5 95%
0.1g
$149.0 2023-05-03
Enamine
EN300-65190-10.0g
1-phenylbutan-2-amine
30543-88-5 95%
10g
$2041.0 2023-05-03
Advanced ChemBlocks
P38928-5G
1-Phenyl-2-butanamine
30543-88-5 95%
5G
$1,215 2023-09-15
Enamine
EN300-65190-2.5g
1-phenylbutan-2-amine
30543-88-5 95%
2.5g
$698.0 2023-05-03
eNovation Chemicals LLC
D604928-1g
1-PHENYLBUTAN-2-AMINE
30543-88-5 97%
1g
$695 2024-08-03
Advanced ChemBlocks
P38928-1G
1-Phenyl-2-butanamine
30543-88-5 95%
1G
$405 2023-09-15
Enamine
EN300-65190-0.05g
1-phenylbutan-2-amine
30543-88-5 95%
0.05g
$100.0 2023-05-03
Enamine
EN300-65190-1.0g
1-phenylbutan-2-amine
30543-88-5 95%
1g
$429.0 2023-05-03

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